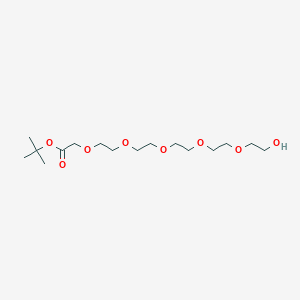

Hydroxy-PEG5-CH2CO2tBu

Descripción general

Descripción

Hydroxy-PEG5-CH2CO2tBu is a PEG derivative containing a hydroxyl group with a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Molecular Structure Analysis

The molecular formula of this compound is C16H32O8 . It has a molecular weight of 352.4 g/mol .Chemical Reactions Analysis

The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.4 g/mol . It has a hydroxyl and a t-butyl protected carboxyl functional group . The hydrophilic PEG spacer increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

Antimicrobial Effects and Applications

- Hydroxy-PEG5-CH2CO2tBu, as a derivative of polyethylene glycol (PEG), has been studied for its potential in enhancing antimicrobial effects. Research by Zhang et al. (2020) shows that PEG can synergistically promote the antimicrobial effect of poly (3-hydroxybutyrate) (PHB) oligomer. This is primarily due to its amphipathy, which improves the hydrophilicity of PHB oligomer, thus enhancing its antimicrobial capabilities.

Drug Delivery Systems

- A study by Wu et al. (2007) explores the use of PEG in developing a thermosensitive hydrogel for nasal drug delivery. The hydrogel shows potential as a medium for improved drug absorption, especially for hydrophilic macromolecular drugs. The PEG in the hydrogel contributes to its desirable properties, such as appropriate thermal transition and mucoadhesivity.

Biocompatibility and Tissue Engineering

- In the field of tissue engineering, Wang et al. (2011) demonstrate the use of PEG in modifying poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films to improve biocompatibility. PEG's inclusion enhances cellular compatibility and reduces nonspecific protein adsorption, crucial for tissue engineering applications.

Modulation of Antibody Pharmacokinetics

- The role of PEG in modifying the pharmacokinetics of antibodies is discussed in a paper by Chen et al. (2011). PEGylation can extend the blood half-life, increase bioavailability, and reduce immunogenicity of antibodies, enhancing their therapeutic efficacy.

Injectable Drug Delivery Systems

- PEG is also involved in the development of injectable, biodegradable, and pH/temperature-sensitive hydrogel systems, as indicated by Huynh et al. (2012). These hydrogels show potential as depot drug/protein-delivery systems, with controlled release properties and non-cytotoxicity.

Mecanismo De Acción

Target of Action

Hydroxy-PEG5-CH2CO2tBu, also known as Hydroxy-PEG5-t-butyl acetate, is a PEG derivative The compound’s hydrophilic PEG spacer increases solubility in aqueous media .

Mode of Action

The hydroxyl group in this compound enables further derivatization or replacement with other reactive functional groups . This allows the compound to interact with various biological targets. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another avenue for interaction with biological systems.

Pharmacokinetics

Its hydrophilic peg spacer likely improves its absorption, distribution, metabolism, and excretion (adme) properties by increasing its solubility in aqueous media . This could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific functional groups it is combined with. As a PEG derivative, it primarily serves to increase solubility and enable further derivatization .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as pH and temperature. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . This suggests that the compound’s activity could be modulated by changes in pH. Furthermore, the compound is typically stored at -20°C , indicating that low temperatures may be necessary for its stability.

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O8/c1-16(2,3)24-15(18)14-23-13-12-22-11-10-21-9-8-20-7-6-19-5-4-17/h17H,4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLBSNFHNMATJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-4-(1H-indol-3-yl)-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidin-2-amine](/img/structure/B607944.png)

![3-{2-[(cyclopropylcarbonyl)amino][1,3]thiazolo[5,4-b]pyridin-5-yl}-N-{4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide](/img/structure/B607946.png)

![1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea](/img/structure/B607947.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(4-hydroxyphenyl)methyleneamino]urea](/img/structure/B607956.png)